![molecular formula C13H24N2O2 B2661735 tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate CAS No. 2241130-33-4](/img/structure/B2661735.png)

tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

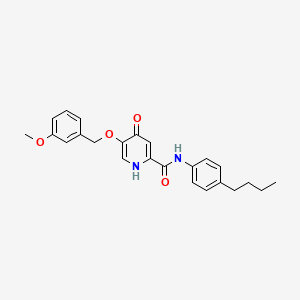

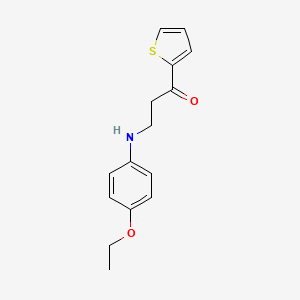

“tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate” is a chemical compound with the molecular formula C13H24N2O2 . It is related to other compounds such as “tert-butyl N-{2-azaspiro[3.5]nonan-7-yl}carbamate” and “tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride” which have similar structures .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-13(14-9-10)6-4-7-13 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 240.35 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivation

tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate serves as a pivotal compound in the synthesis of novel chemical entities. Its bifunctional nature allows for selective derivation on both azetidine and cyclobutane rings, presenting a versatile entry point into chemical spaces complementary to piperidine systems. This adaptability is showcased through the development of efficient and scalable synthetic routes, highlighting its significance in creating diverse molecular architectures (Meyers et al., 2009).

Methodological Advances

Innovative methodological advances have been achieved with this compound, particularly in the domain of protecting group chemistry. For instance, the Curtius rearrangement has been employed to transform carboxylic acids into acyl azides, which then undergo rearrangement to yield tert-butyl carbamates under mild conditions. This process has proven compatible with a broad spectrum of substrates, including malonate derivatives, facilitating the synthesis of protected amino acids with high efficiency (Lebel & Leogane, 2005).

Chemical Space Exploration

The exploration of chemical space through the utilization of this compound has led to the development of stable precursors for azomethine ylids. These precursors enable the generation of ylids under milder conditions than traditional methods, broadening the scope of reactions and potentially leading to novel compound discovery (Alker et al., 1997).

Novel Reagent Development

The creation of new reagents is another significant application. tert-Butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate, for example, has been developed for the preparation of N-Boc-amino acids. This reagent offers advantages over traditional ones like di-tert-butyl dicarbonate, due to its solid state, higher stability, and ease of handling, making it a valuable tool in peptide synthesis (Rao et al., 2017).

Synthetic Methodologies

Furthermore, the adaptability of this compound in synthetic methodologies is demonstrated through its role as an intermediate in the synthesis of biologically active compounds. For instance, its use in the rapid synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, a key intermediate in the production of omisertinib (AZD9291), showcases its critical role in pharmaceutical development (Zhao et al., 2017).

Eigenschaften

IUPAC Name |

tert-butyl N-(1-azaspiro[4.4]nonan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(14-9-10)6-4-5-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADMHWYMCDKOOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(CCCC2)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661652.png)

![N-[2-(3-Imidazol-1-ylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2661654.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2661665.png)

![2-[(3-cyano-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2661671.png)